molecular formula C16H23N3O2 B7106810 N-[2-(1H-benzimidazol-2-yl)propan-2-yl]-4-ethoxybutanamide

N-[2-(1H-benzimidazol-2-yl)propan-2-yl]-4-ethoxybutanamide

Cat. No.: B7106810
M. Wt: 289.37 g/mol
InChI Key: IRLUXZXOKUCQHB-UHFFFAOYSA-N
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Description

N-[2-(1H-benzimidazol-2-yl)propan-2-yl]-4-ethoxybutanamide is a compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound that is known for its wide range of biological activities

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)propan-2-yl]-4-ethoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-4-21-11-7-10-14(20)19-16(2,3)15-17-12-8-5-6-9-13(12)18-15/h5-6,8-9H,4,7,10-11H2,1-3H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLUXZXOKUCQHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCC(=O)NC(C)(C)C1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-benzimidazol-2-yl)propan-2-yl]-4-ethoxybutanamide typically involves the reaction of 2-aminobenzimidazole with appropriate alkylating agents. One common method involves the alkylation of 2-aminobenzimidazole with 2-bromo-4-ethoxybutanamide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-benzimidazol-2-yl)propan-2-yl]-4-ethoxybutanamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized to form N-oxide derivatives.

    Reduction: Reduction of the compound can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(1H-benzimidazol-2-yl)propan-2-yl]-4-ethoxybutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)propan-2-yl]-4-ethoxybutanamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. For instance, it can inhibit the activity of certain enzymes involved in DNA replication and repair, leading to antiproliferative effects. Additionally, the compound may interact with cellular signaling pathways, exerting anti-inflammatory and immunomodulatory effects .

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent containing a benzimidazole ring.

    Omeprazole: A proton pump inhibitor used to treat gastric ulcers.

    Metronidazole: An antibiotic and antiprotozoal medication.

Uniqueness

N-[2-(1H-benzimidazol-2-yl)propan-2-yl]-4-ethoxybutanamide is unique due to its specific structural features, which confer distinct biological activities. Unlike other benzimidazole derivatives, this compound has a unique ethoxybutanamide side chain that may enhance its binding affinity and selectivity for certain molecular targets .

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